molecular formula C11H12N2O2 B8451647 6-(4-hydroxyphenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone

6-(4-hydroxyphenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone

Cat. No. B8451647
M. Wt: 204.22 g/mol
InChI Key: UENUKLJEZNFGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-hydroxyphenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-hydroxyphenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-hydroxyphenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C11H12N2O2/c1-7-6-10(15)12-13-11(7)8-2-4-9(14)5-3-8/h2-5,7,14H,6H2,1H3,(H,12,15)

InChI Key

UENUKLJEZNFGQU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 25 ml round-bottomed flask equipped with a stir bar and reflux condenser was charged with 0.10 g (0.49 mmol) of (-)-enriched-4,5-dihydro-6-(4'-hydroxyphenyl)-5-methyl-3(2H-pyridazinone (45% ee by chiral HPLC), 0.45 g (0.24 mmol) of p-toluenesulfonic acid monohydrate and methanol (15 ml). The solution was stirred under an atmosphere of nitrogen at reflux and epimerization of C-5 ° f the starting material was monitored by chiral HPLC (Cyclobond I, 75% pH 7 NaOH/KH2PO4 buffer, 25% methanol, 0.5 ml/min, lamba=280 nm). After 24 hrs, the starting material was nearly racemized. The solution was poured into water (30 ml) and extracted with EtOAc (3x35 ml). The combined EtOAc extracts were washed with saturated aqueous sodium chloride (50 ml), dried over anhydrous magnesium sulfate (5 g), filtered and concentrated in vacuo to provide 0.08 g (80%) of (±)-4,5-dihydro-6-(4'-hydroxyphenyl)-5-methyl-3(2H)-pyridazinone, m.p. 268°-273° C.; [α]D -9.8° (c 0.24, methanol); 2.5% optical purity.
[Compound]
Name
(-)-enriched-4,5-dihydro-6-(4'-hydroxyphenyl)-5-methyl
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
NaOH KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 1 1 three-necked round-bottomed flask equipped with a condenser connected to a gas inlet, a glass rod air driven stirrer and a thermometer was charged with 63.8 g, (306 mmol) of (±)-3-(4'-hydroxybenzoyl)-3-methylpropanoic acid from Example H and 2-propanol (400 ml) at 40° C. The solution was placed under an atmosphere of nitrogen and heated to 65° C. Then hydrazine monohydrate (45 ml, 2.2 mol) was added dropwise over 10 min. The reaction mixture was heated to 80-81° C. (reflux), stirred for 1 hour then slowly cooled to 3° C. over 1 hour with gentle stirring. The formed precipitate was collected by suction filtration, triturated in a 1 L beaker with deionized water (300 ml) at 23° C. for 2 hrs and collected by suction filtration. The solids were dried to constant weight in an air oven (90° C.) to provide 51.9 g (83.5%) of pure (±)-4,5-dihydro-6-(4'-hydroxyphenyl)-5-methyl-3(2H)-pyridazinone, m.p. 268°-273° C.
Quantity
306 mmol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two

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